1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride
Overview
Description
1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride is a chemical compound with the molecular formula C7H10N4.2HCl. It is characterized by the presence of a pyridazine ring fused to an azetidine ring, making it a unique structure in the realm of heterocyclic compounds.
Preparation Methods
The synthesis of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or other transition metals .
For industrial production, the process is scaled up with optimized reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields oxides, while reduction results in amine derivatives .
Scientific Research Applications
1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The pyridazine ring is known for its ability to engage in π-π stacking interactions and hydrogen bonding, which can influence its binding to enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .
Comparison with Similar Compounds
1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride can be compared with other similar compounds such as:
1-(Pyridin-2-yl)azetidin-3-amine dihydrochloride: This compound has a pyridine ring instead of a pyridazine ring, which affects its chemical properties and biological activity.
Pyridazin-3(2H)-one derivatives: These compounds share the pyridazine core but differ in their functional groups, leading to diverse pharmacological activities.
The uniqueness of this compound lies in its specific ring structure and the presence of the azetidine moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-pyridazin-3-ylazetidin-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4.2ClH/c8-6-4-11(5-6)7-2-1-3-9-10-7;;/h1-3,6H,4-5,8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEFYZMQXHPWGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NN=CC=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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